3-((2E)-2-cyano-3-{3-[(4-methylphenyl)methoxy]phenyl}prop-2-enoylamino)benzoic acid
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Overview
Description
3-((2E)-2-cyano-3-{3-[(4-methylphenyl)methoxy]phenyl}prop-2-enoylamino)benzoic acid is a complex organic compound with a unique structure that includes a cyano group, a methoxyphenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2E)-2-cyano-3-{3-[(4-methylphenyl)methoxy]phenyl}prop-2-enoylamino)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of a linker mode approach under reflux conditions . The structure of the compound is confirmed through spectroscopic analysis, including UV-Vis, FT-IR, HRMS, and NMR techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimization for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
3-((2E)-2-cyano-3-{3-[(4-methylphenyl)methoxy]phenyl}prop-2-enoylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction could lead to the formation of reduced compounds.
Scientific Research Applications
3-((2E)-2-cyano-3-{3-[(4-methylphenyl)methoxy]phenyl}prop-2-enoylamino)benzoic acid has several scientific research applications:
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules.
Industry: Its unique structure makes it a candidate for various industrial applications, including the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 3-((2E)-2-cyano-3-{3-[(4-methylphenyl)methoxy]phenyl}prop-2-enoylamino)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes or receptors, leading to its cytotoxic effects against cancer cells . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Chalcones: These compounds share a similar structure and have been studied for their biological activities.
Salicylic Acid Derivatives: These compounds also exhibit cytotoxic properties and are used in various medicinal applications.
Uniqueness
3-((2E)-2-cyano-3-{3-[(4-methylphenyl)methoxy]phenyl}prop-2-enoylamino)benzoic acid is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties. Its potential as an anticancer agent and its applications in organic synthesis highlight its significance in scientific research.
Properties
IUPAC Name |
3-[[(E)-2-cyano-3-[3-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-17-8-10-18(11-9-17)16-31-23-7-2-4-19(13-23)12-21(15-26)24(28)27-22-6-3-5-20(14-22)25(29)30/h2-14H,16H2,1H3,(H,27,28)(H,29,30)/b21-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHRJMKAFCLPKP-CIAFOILYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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